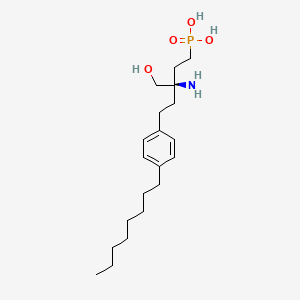

(R)-FTY-720 Phosphonate

Description

Contextualization of (R)-FTY-720 Phosphonate (B1237965) within Sphingosine-1-Phosphate (S1P) Signaling Research

The biological activities of (R)-FTY-720 Phosphonate are intrinsically linked to the Sphingosine-1-Phosphate (S1P) signaling pathway. S1P is a bioactive lipid mediator that regulates a wide array of cellular processes, including cell growth, survival, and migration, through its interaction with a family of five G protein-coupled receptors (GPCRs), namely S1P1-5. The parent compound, FTY720 (Fingolimod), is a synthetic analog of sphingosine (B13886). nih.gov In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to form FTY720-phosphate (FTY720-P), which then acts as a potent agonist at four of the five S1P receptors (S1P1, 3, 4, 5). nih.govnih.gov

This compound and its analogs are designed to mimic the action of FTY720-P. These phosphonate compounds are metabolically stable isosteres of the phosphate (B84403) group, making them valuable tools for studying S1P receptor signaling without the confounding variable of in vivo phosphorylation. Specifically, research has demonstrated that the (R)-enantiomer of FTY720 vinylphosphonate (B8674324) acts as a full agonist of the S1P1 receptor. nih.gov The S1P1 receptor is crucial for regulating lymphocyte egress from secondary lymphoid organs. nih.gov Agonism at this receptor leads to its internalization and degradation, ultimately resulting in the sequestration of lymphocytes in lymph nodes and a reduction of circulating lymphocytes. nih.govnih.gov This mechanism is a cornerstone of the immunomodulatory effects observed with FTY720 and its active analogs.

Historical Perspective of Enantiomeric Studies in FTY720 Research

The investigation of FTY720 and its derivatives has been marked by a significant focus on stereochemistry, particularly the differential activities of its enantiomers. FTY720 itself is a prochiral molecule, and its phosphorylation in vivo by sphingosine kinase 2 is an enantiospecific process, yielding the biologically active (S)-FTY720-phosphate. nih.gov This discovery spurred further research into the synthesis and biological evaluation of individual enantiomers of FTY720 analogs to dissect their specific contributions to S1P receptor signaling.

Early studies with chiral phosphonate and vinylphosphonate analogs of FTY720 revealed striking differences between the (R) and (S) enantiomers. For instance, (R)-FTY720-vinylphosphonate was identified as a full agonist at the S1P1 receptor, while its (S)-enantiomer was found to be a pan-antagonist of S1P receptors. nih.gov This enantiomeric divergence in activity highlighted the stereospecific nature of the interaction between these ligands and the S1P receptors. These findings have been instrumental in developing more selective pharmacological tools to probe the function of individual S1P receptor subtypes. The synthesis of enantiomerically pure forms of FTY720 analogs has allowed researchers to attribute specific biological effects to the activation or inhibition of particular S1P receptors, thereby advancing the understanding of this complex signaling pathway.

Overview of Academic Research Domains for this compound

The unique pharmacological profile of this compound and its related analogs has led to their application in several key areas of academic research.

One prominent area of investigation is endothelial barrier function . Research has shown that both (R)- and (S)-enantiomers of FTY720 phosphonate can enhance endothelial barrier integrity in human lung endothelial cells. nih.gov This is a critical area of study for conditions characterized by vascular leak, such as acute respiratory distress syndrome (ARDS). nih.gov The ability of these compounds to promote adherens junction assembly and stabilize the endothelium is a subject of ongoing research. nih.govresearchgate.net

Another significant research domain is cancer biology , where the focus has been on the inhibition of sphingosine kinase 1 (SK1). While (R)-FTY720 phosphonate itself is not a significant inhibitor of SK1, its vinylphosphonate counterpart, particularly the (S)-enantiomer, has been shown to inhibit SK1 activity. nih.gov This has opened up avenues for investigating the role of SK1 in cancer cell proliferation and survival.

Furthermore, the foundational role of this compound analogs as S1P receptor agonists makes them valuable tools in immunology to study lymphocyte trafficking and the modulation of immune responses. nih.govnih.gov Their ability to induce lymphopenia by sequestering lymphocytes provides a model for understanding the role of lymphocyte recirculation in various physiological and pathological processes.

Research Findings on FTY720 Analogs

| Compound | Receptor | Activity | Value |

|---|---|---|---|

| (R)-FTY720-vinylphosphonate | S1P1 | Full Agonist | EC50: 20 ± 3 nM |

| (S)-FTY720-vinylphosphonate | S1P1 | Full Antagonist | Ki: 384 nM |

| S1P3 | Full Antagonist | Ki: 39 nM | |

| S1P4 | Full Antagonist | Ki: 1190 nM |

Data sourced from Valentine et al. (2010). nih.gov

| Compound | SK1 Inhibition |

|---|---|

| (R)-FTY720 phosphonate | Not a significant inhibitor |

| (S)-FTY720 phosphonate | Not a significant inhibitor |

| (R)-FTY720 vinylphosphonate | Inhibitor |

| (S)-FTY720 vinylphosphonate | Potent Inhibitor (S > R) |

Data sourced from Tonelli et al. (2010). nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C20H36NO4P |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

[(3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid |

InChI |

InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m1/s1 |

InChI Key |

XDSPSYJWGHPIAZ-HXUWFJFHSA-N |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)CC[C@@](CCP(=O)(O)O)(CO)N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N |

Origin of Product |

United States |

Chemical Synthesis and Stereoselective Preparation of R Fty 720 Phosphonate

Stereoselective Synthetic Methodologies for (R)-FTY-720 Phosphonate (B1237965)

The enantioselective synthesis of chiral phosphonate analogues of FTY720, including the (R)-isomer, has been a significant achievement in medicinal chemistry. nih.govscispace.com One of the key challenges is the creation of the chiral center at the C-3 position.

A notable strategy involves the enantioselective desymmetrization of N-protected FTY720 derivatives. For instance, non-enzymatic asymmetric acylation of N-Ac-FTY720 or N-Boc-FTY720 using benzoyl chloride in the presence of a chiral copper-bisoxazoline complex can produce monobenzoylated products with moderate enantiomeric excess. jst.go.jp While this method focuses on the diol precursor, the principles of creating a chiral center are fundamental.

Another powerful and versatile method for generating the quaternary chiral center is the Schöllkopf protocol. thieme-connect.com This approach utilizes chiral auxiliaries, such as those derived from Val-Gly or Val-Ala, which are commercially available in both R- and S-configurations. Sequential double alkylation of the Schöllkopf auxiliary allows for the construction of the desired stereocenter, which can then be elaborated to form the final phosphonate product. thieme-connect.com

The synthesis of chiral FTY720 analogues has also been achieved using Evans' chiral auxiliary technology to establish the stereochemistry at the C-1 position in conformationally constrained systems. nih.govacs.org These established asymmetric synthesis methodologies provide a robust framework that can be adapted for the stereoselective preparation of (R)-FTY-720 Phosphonate.

Development of Novel Synthetic Routes for Phosphonate Analogues

Research into FTY720 has spurred the development of various phosphonate analogues to explore structure-activity relationships and create tool compounds with unique properties. These analogues often feature modifications to the phosphate (B84403) mimic, the alkyl chain, or the backbone. nih.gov

Vinylphosphonate (B8674324) Analogues: The first asymmetric synthesis of chiral vinylphosphonate analogues of FTY720 has been reported. nih.govnih.gov These compounds, such as (R)-FTY-720 vinylphosphonate and its (S)-enantiomer, serve as important tools for pharmacological studies. nih.govresearchgate.net The introduction of the vinyl group creates a distinct electronic and conformational profile compared to the saturated phosphonate.

Conformationally Constrained Analogues: To study the bioactive conformation of FTY720, researchers have designed and synthesized conformationally constrained analogues. Asymmetric synthesis of cyclopentyl analogues has been achieved in high optical purity, providing valuable insights into receptor binding. nih.govacs.orgacs.orgnih.gov These syntheses often begin with a Kumada cross-coupling to build the aromatic core, followed by the use of chiral auxiliaries to set the stereocenters. nih.govacs.org

Photocatalytic Routes: A novel, one-pot synthesis for a phosphonate mimic of FTY720 phosphate has been developed utilizing a tandem sequential α-C−H alkylation of ethanolamine (B43304). researchgate.net This method employs photocatalysis, first reacting ethanolamine with 4-octylstyrene, followed by the addition of a vinyl phosphonate to construct the α-tertiary amine structure. researchgate.net

The development of these varied synthetic routes showcases the adaptability of modern organic chemistry in creating a diverse library of FTY720 phosphonate analogues for detailed biological investigation. nih.gov

Characterization of Synthetic Intermediates and Final Product Purity

Rigorous characterization of synthetic intermediates and the final this compound product is essential to confirm its identity, structure, and purity. A combination of analytical techniques is employed at each stage of the synthesis.

Monitoring Reactions and Purification: Thin-layer chromatography (TLC) is commonly used to monitor the progress of reactions, with spots visualized under UV light or with chemical stains. nih.gov After the reaction is complete, intermediates are often purified using flash chromatography on silica (B1680970) gel. thieme-connect.comnih.gov

Structural Elucidation and Purity Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for confirming the structure of intermediates and the final product. nih.govnih.gov The chemical shifts, coupling constants, and integration of signals provide detailed information about the molecular framework.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition. thieme-connect.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. sigmaaldrich.com Purity levels are typically required to be greater than 98% for biological testing. medkoo.comcaymanchem.comcaymanchem.com Chiral HPLC can be used to determine the enantiomeric excess (ee) of stereoselective reactions.

The table below summarizes typical analytical data used in the characterization of FTY720 analogues.

| Analytical Technique | Purpose | Typical Observation/Data |

| 1H NMR | Structural confirmation of proton environment | Chemical shifts (δ), coupling constants (J), integration. nih.gov |

| 13C NMR | Structural confirmation of carbon backbone | Chemical shifts (δ). nih.gov |

| Mass Spectrometry (MS) | Molecular weight and formula confirmation | m/z value corresponding to (M+H)+ or (M-H)-. thieme-connect.com |

| HPLC | Purity assessment | Peak area percentage, typically >98%. sigmaaldrich.com |

| Elemental Analysis | Elemental composition confirmation | Percentage of C, H, N, O, P. medkoo.com |

Exploration of Green Chemistry Principles in this compound Synthesis

In line with modern synthetic chemistry practices, efforts have been made to incorporate green chemistry principles into the synthesis of FTY720 and its analogues. These approaches aim to improve efficiency, reduce waste, and use less hazardous materials.

Atom-Economical Reactions:

Petasis Reaction: The use of the Petasis reaction, a multicomponent reaction, has been reported for a convenient synthesis of FTY720 itself. nih.govjst.go.jp Multicomponent reactions are inherently atom-economical as they combine several starting materials into a single product in one step, minimizing waste.

Photocatalytic Hydroaminoalkylation: A recently developed synthesis of FTY720 from serinol and 4-octylstyrene boasts 100% atom economy in the key step and avoids the use of protecting groups, representing a significant increase in efficiency. researchgate.net

Use of Greener Solvents:

Aqueous Wittig Reaction: A convergent synthesis of FTY720 has been developed that employs an aqueous Wittig reaction, utilizing water as the solvent and avoiding traditional organic solvents at certain stages. researchgate.net

Catalytic Methods:

Iron-Catalyzed Cross-Coupling: For the synthesis of the octylbenzene (B124392) intermediate, an iron-catalyzed cross-coupling reaction has been used as a practical and scalable alternative to other methods. nih.gov Iron is a more abundant and less toxic metal than many precious metal catalysts like palladium.

Photocatalysis: As mentioned previously, photocatalytic methods are being explored for the synthesis of FTY720 phosphonate mimics, using light as a renewable energy source to drive reactions. researchgate.net

These examples highlight a trend towards more sustainable synthetic strategies in the production of this important class of molecules.

Molecular and Cellular Mechanisms of Action of R Fty 720 Phosphonate

Interactions with Sphingosine-1-Phosphate Receptor Subtypes (S1PRs)

(R)-FTY-720 phosphonate (B1237965), like its (S)-counterpart, interacts with the family of five G-protein coupled receptors (GPCRs) for sphingosine-1-phosphate (S1P), designated S1P₁ through S1P₅. uj.edu.plresearchgate.net These receptors are involved in a multitude of physiological processes, including immune cell trafficking, angiogenesis, and vascular barrier function. uj.edu.plmdpi.com

The binding affinity of the enantiomers of FTY720-phosphate to the S1P receptors differs significantly. The (S)-enantiomer is a potent agonist at S1P₁, S1P₃, S1P₄, and S1P₅ receptors, with no significant activity at the S1P₂ receptor. researchgate.netfrontiersin.org In contrast, the (R)-enantiomer of FTY720-phosphate demonstrates a considerably lower affinity for S1P receptors, reported to be about 100-fold weaker than the (S)-enantiomer. jsir.gr.jp Specifically, while (S)-FTY720-phosphate binds with high affinity in the sub-nanomolar to low nanomolar range to S1P₁, S1P₃, S1P₄, and S1P₅, the (R)-isomer exhibits a 5 to 130-fold lower affinity for these receptors. jsir.gr.jpcaymanchem.com

Interactive Data Table: Binding Affinities (Ki, nM) of FTY720-Phosphate Enantiomers at S1P Receptors

| Compound | S1P₁ | S1P₂ | S1P₃ | S1P₄ | S1P₅ |

| (S)-FTY720-phosphate | 2.1 | >10000 | 5.9 | 23 | 2.2 |

| (R)-FTY720-phosphate | ~210 | >10000 | ~295 | ~2990 | ~110 |

This table presents a comparative overview of the binding affinities. The values for the (R)-enantiomer are estimated based on the reported 5-130 fold lower affinity compared to the (S)-enantiomer. jsir.gr.jpcaymanchem.com

While FTY720-phosphate is generally classified as an S1P receptor agonist, its prolonged interaction with the S1P₁ receptor leads to a phenomenon known as functional antagonism. oncotarget.comfrontiersin.org Initial binding of FTY720-phosphate to S1P₁ acts as an agonist, triggering downstream signaling. biorxiv.org However, this is followed by the internalization and degradation of the receptor, which ultimately prevents the cell from responding to S1P. spandidos-publications.combiomolther.org This functional antagonism is a key mechanism for the immunosuppressive effects of Fingolimod. uj.edu.pl

The (S)-enantiomer is a full agonist at S1P₁ and a partial agonist at S1P₃, S1P₄, and S1P₅. researchgate.net The activity of the (R)-enantiomer is less characterized, but due to its lower binding affinity, it is expected to be a much weaker agonist. jsir.gr.jp Some studies suggest that certain analogs of FTY720 can act as pan-antagonists at S1P receptors. frontiersin.org

The binding of FTY720-phosphate to S1P₁ induces receptor internalization and subsequent degradation through the proteasomal pathway. biomolther.orgnih.gov This process is initiated by the recruitment of β-arrestin to the activated receptor. nih.gov The internalization and degradation of S1P₁ are more pronounced and prolonged with FTY720-phosphate compared to the natural ligand, S1P, which tends to promote receptor recycling back to the cell surface. biomolther.orgnih.gov This differential effect is attributed to the unique conformational changes induced in the receptor by FTY720-phosphate. frontiersin.org

Studies have shown that FTY720-phosphate induces the polyubiquitination of S1P₁, marking it for degradation. nih.gov This sustained loss of the receptor from the cell surface is central to the functional antagonism of FTY720. frontiersin.org The (R)-enantiomer, due to its weaker interaction with the receptor, is likely to be less effective at inducing internalization and degradation compared to the (S)-enantiomer.

Downstream Signaling Pathway Modulation

The interaction of (R)-FTY-720 phosphonate with S1P receptors initiates a cascade of intracellular signaling events. These pathways are critical in mediating the cellular responses to the compound.

S1P receptors are coupled to various heterotrimeric G-proteins, including Gᵢ, Gᵩ, and G₁₂/₁₃. frontiersin.org Upon agonist binding, these G-proteins are activated, leading to the modulation of various downstream effectors. For instance, Gᵢ activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in cell survival and proliferation. tandfonline.comnih.gov

FTY720 has been shown to activate the Akt pathway through S1P₁ and S1P₃ signaling. tandfonline.com The activation of the PI3K/Akt/mTOR pathway has been observed in some cellular contexts following FTY720 treatment. oncotarget.com Furthermore, FTY720 can also modulate the activity of MAP kinases. plos.org The specific G-protein signaling cascades activated by this compound would depend on the S1PR subtypes it interacts with and the cellular context. Given its weaker affinity, the magnitude of activation is expected to be lower than that induced by the (S)-enantiomer.

β-arrestins are key regulatory proteins that not only mediate the desensitization and internalization of GPCRs but also act as scaffolds for signaling complexes, leading to G-protein-independent signaling. domaintherapeutics.ca The recruitment of β-arrestin to S1P₁ is a critical step following agonist binding, leading to receptor internalization. nih.gov

Interestingly, some studies suggest that certain FTY720 analogs can act as biased agonists, preferentially activating G-protein signaling without robustly recruiting β-arrestin. tandfonline.com For instance, FTY720 (S)-phosphonate has been shown to not induce β-arrestin recruitment, which prevents the degradation of S1P₁ and leads to sustained barrier-protective effects in endothelial cells. nih.gov This biased agonism highlights the complexity of S1PR signaling. The phosphorylation of β-arrestin itself can also play a role in downstream signaling, such as the activation of the Erk1/2 pathway. elifesciences.org The specific effects of this compound on β-arrestin recruitment and subsequent signaling are not as well-defined as for the (S)-enantiomer but are likely to be less pronounced due to its lower receptor affinity.

Sphingosine (B13886) Kinase (SphK) and Sphingosine-1-Phosphate Lyase (S1PL) Modulation

Influence on SphK1 and SphK2 Activity in vitro

This compound has been shown to have a distinct profile of interaction with the two isoforms of sphingosine kinase, SphK1 and SphK2.

In vitro studies have demonstrated that this compound is inactive as an inhibitor of both SphK1 and SphK2. nih.gov Specifically, at a concentration of 50 μM, while other FTY720 analogs like the (S)- and (R)-vinylphosphonates showed significant inhibition of purified SK1, the this compound did not produce a notable inhibitory effect. nih.gov Similarly, when tested against purified SK2 activity, this compound was found to be inactive. nih.gov

This lack of direct inhibitory activity on SphK isoforms distinguishes it from its parent compound, FTY720, which is known to be a substrate for SphK2 but not SphK1. nih.govnih.gov The stereochemistry at the phosphonate group appears to be a critical determinant of its interaction with these kinases.

| Compound | Target Enzyme | Effect |

| This compound | SphK1 | Inactive as inhibitor nih.govnih.gov |

| This compound | SphK2 | Inactive as inhibitor nih.gov |

| (S)-FTY-720 Vinylphosphonate (B8674324) | SphK1 | Inhibitor nih.gov |

| (R)-FTY-720 Vinylphosphonate | SphK1 | Inhibitor nih.gov |

| FTY720 | SphK1 | Binds but is not phosphorylated nih.gov |

| FTY720 | SphK2 | Substrate nih.govnih.gov |

Effects on S1PL Activity

Information regarding the direct effects of this compound on sphingosine-1-phosphate lyase (S1PL) activity is not extensively detailed in the available research. However, it is known that the parent compound, FTY720, can inhibit S1PL. psu.edu The inhibition of S1PL can lead to an accumulation of sphingosine 1-phosphate. Given the structural similarity, it is plausible that this compound could also influence S1PL, but specific studies are required to confirm this.

Non-S1PR Mediated Cellular Interactions

The limited activity of this compound at S1P receptors has led to the exploration of its other potential cellular targets.

Impact on Protein Phosphatase 2A (PP2A) Activity

Protein phosphatase 2A (PP2A) is a crucial tumor suppressor protein that is often inactivated in various cancers. oncotarget.com The parent compound, FTY720, has been shown to reactivate PP2A, contributing to its anti-cancer effects. oncotarget.comnih.gov This reactivation can occur through the disruption of the SET-PP2A inhibitory complex. oncotarget.comresearchgate.net

While direct studies on this compound's effect on PP2A are limited, research on FTY720 and its phosphorylated form, FTY720-P, indicates that they can activate PP2A in human monocytes. nih.gov This suggests that the broader family of FTY720 compounds may have a modulatory role on PP2A activity. The precise impact of the (R)-phosphonate stereoisomer on PP2A requires further investigation to determine if it shares this property with FTY720 and FTY720-P.

Modulation of Histone Deacetylase (HDAC) Activity

The phosphorylated form of FTY720, FTY720-P, has been found to inhibit class I histone deacetylases (HDACs) in the nucleus. nih.gov This inhibition leads to enhanced histone acetylation, which is linked to the regulation of gene expression and memory processes. nih.gov FTY720 can enter the nucleus and be phosphorylated by SphK2, and the resulting FTY720-P then acts on HDACs. nih.gov

Given that this compound is a stable analog of FTY720-P, it is conceivable that it could directly interact with and modulate HDAC activity, bypassing the need for intracellular phosphorylation. However, specific studies examining the direct effect of this compound on HDAC activity are necessary to confirm this hypothesis.

Effects on Ceramide Synthase Activity

Research has shown that FTY720 can inhibit ceramide synthase (CerS) activity in vitro. nih.govnih.gov This inhibition is complex, exhibiting noncompetitive inhibition towards acyl-CoA and uncompetitive inhibition towards sphinganine, with the efficacy of inhibition depending on the acyl-CoA chain length. nih.gov

Importantly, studies have demonstrated that the modulation of ceramide synthesis by FTY720 is not related to its metabolism to FTY720-P and subsequent binding to S1P receptors. psu.edunih.gov Experiments using (R)-FTY-phosphonate, a non-hydrolyzable analog, showed no difference in the extent of FTY720-mediated inhibition of ceramide synthesis, further supporting that this effect is independent of S1PR signaling. psu.edunih.gov This finding suggests that the core structure of the FTY720 molecule is responsible for the interaction with ceramide synthases. Therefore, it is highly probable that this compound also influences ceramide synthase activity, although direct enzymatic assays with this specific compound would be needed for confirmation.

| Enzyme/Process | Effect of FTY720/Analogs | Relevance to this compound |

| Ceramide Synthase (CerS) | FTY720 inhibits CerS activity in a manner independent of its phosphorylation. psu.edunih.govnih.gov The presence of (R)-FTY-phosphonate does not alter this inhibition. psu.edunih.gov | Suggests that this compound likely also modulates CerS activity. |

Influence on Ion Channel Modulation in Immune Cells

The modulation of ion channels in immune cells is a critical aspect of their function, influencing processes such as activation, proliferation, and effector responses. cellphysiolbiochem.com Research into the effects of FTY720 and its analogs has revealed interactions with various ion channels in lymphocytes.

Specifically, in Jurkat T-lymphocytes, FTY720 has been shown to suppress the delayed-rectifier K+ current (IK(DR)) in a concentration-dependent manner, with a calculated IC50 value of 1.51 μM. mdpi.com This inhibitory effect on IK(DR) was attenuated in cells pre-incubated with SEW2871, a selective agonist of the S1P1 receptor, suggesting that the modulation of this potassium channel by FTY720 is linked to its interaction with S1P receptors. mdpi.com The proper regulation of ion channels, including potassium channels like Kv1.3 and KCa3.1, is essential for maintaining the lineage identity and function of regulatory T cells (Tregs), which are crucial for immunological self-tolerance. cellphysiolbiochem.com While direct studies on this compound's specific effects on ion channels are less detailed, the known actions of its parent compound, FTY720, on these channels in immune cells provide a basis for understanding its potential immunomodulatory mechanisms. mdpi.comnih.gov

Cellular Process Modulation

A key mechanism of action for FTY720 and its analogs is the modulation of lymphocyte recirculation. frontiersin.orgnih.gov This is primarily achieved by acting as a functional antagonist at the S1P1 receptor on lymphocytes. jsir.gr.jpnih.gov The binding of phosphorylated FTY720 to S1P1 leads to the internalization and degradation of the receptor, which in turn inhibits the S1P-S1P1 signaling axis responsible for lymphocyte egress from secondary lymphoid organs like lymph nodes and the thymus. jsir.gr.jpnih.govnih.gov This results in a reversible sequestration of lymphocytes, particularly naïve and central memory T-cells, within these tissues and a corresponding reduction in the number of circulating lymphocytes in the peripheral blood (lymphopenia). frontiersin.orgoncotarget.comnih.gov

Preclinical studies have demonstrated that this lymphocyte sequestration is a rapid and sustained effect. frontiersin.orgnih.gov For instance, some S1P1 antagonists can induce lymphocyte sequestration that lasts for many hours. nih.gov The process is thought to be driven by the disruption of the natural S1P gradient that exists between lymphoid tissues and the blood/lymph, which normally guides lymphocyte exit. nih.gov By downregulating S1P1 on lymphocytes, FTY720 and its active phosphorylated forms render these cells unresponsive to the egress signal. nih.gov

It's noteworthy that while both S1P1 agonists and some antagonists can induce lymphopenia, the underlying mechanisms may differ. nih.gov Some antagonists, like TASP0277308, have been shown to upregulate S1P1 on lymphocytes, an effect opposite to that of agonists. nih.govresearchgate.net This highlights the complexity of S1P1 signaling in regulating lymphocyte trafficking.

Table 1: Effects of FTY720 Analogs on Lymphocyte Trafficking in Preclinical Models This table is interactive. Users can sort and filter the data.

| Compound/Analog | Mechanism | Effect on Lymphocyte Trafficking | Key Findings |

|---|---|---|---|

| FTY720 | Functional S1P1 antagonist after phosphorylation. jsir.gr.jpnih.gov | Induces lymphopenia by sequestering lymphocytes in secondary lymphoid organs. frontiersin.orgoncotarget.comnih.gov | Prevents lymphocyte egress from lymphoid tissues by downregulating S1P1. nih.govnih.gov |

| (S)-FTY720-phosphate | High-affinity agonist for S1P1, S1P3, S1P4, S1P5. jsir.gr.jp | Induces internalization and degradation of lymphocytic S1P1, inhibiting egress. jsir.gr.jp | Acts as a functional antagonist at S1P1. jsir.gr.jp |

| AAL(R) | Prodrug, rapidly phosphorylated to AFD-(R). pnas.orgresearchgate.net | More potent inducer of lymphopenia than FTY720 in mice. researchgate.net | Faster turnover by SphK2 leads to higher levels of the active phosphate (B84403) form. researchgate.net |

| TASP0277308 | Selective S1P1 antagonist. nih.govaai.org | Induces and maintains lymphopenia. aai.org | Upregulates CD69 expression on lymphocytes and blocks T cell egress from the thymus. aai.org |

The sphingosine-1-phosphate (S1P) signaling pathway, which this compound modulates, plays a significant role in fundamental cellular processes including proliferation, migration, and survival. sci-hub.se Research on FTY720 and its derivatives has uncovered a range of effects on these processes in various cell lines, often independent of S1P receptor agonism.

Proliferation and Apoptosis: FTY720 has been demonstrated to inhibit proliferation and induce apoptosis in several cancer cell lines. oncotarget.comnih.gov For example, it can inhibit the proliferation of regulatory T cells both in vitro and in vivo. oncotarget.com The proposed mechanisms for these anti-proliferative and pro-apoptotic effects are multifaceted. One key mechanism is the inhibition or degradation of sphingosine kinase 1 (SK1), an enzyme that produces the pro-survival lipid S1P. oncotarget.comnih.gov FTY720 can also reactivate protein phosphatase 2A (PP2A), a tumor suppressor that is often inactivated in cancer cells, leading to apoptosis. nih.gov

Furthermore, some FTY720 analogs, such as AAL(R), can trigger apoptosis through a pathway dependent on their rapid phosphorylation by sphingosine kinase 2 (SphK2) and the subsequent intracellular accumulation of long-chain base phosphates. researchgate.net In contrast, other studies have shown that FTY720-phosphate can actually induce the growth of breast and colon cancer cells, highlighting the context-dependent nature of its effects. oncotarget.comnih.gov

Migration: The S1P axis is a well-established regulator of cell migration. sci-hub.se FTY720 and its analogs can influence cell migration through various mechanisms. For instance, FTY720 has been shown to reduce the migration and invasion of human glioblastoma cell lines by inhibiting the PI3K/AKT/mTOR signaling pathway. oncotarget.com In Hodgkin lymphoma cells, FTY720-phosphate inhibited S1P-induced migration. nih.gov The ability of these compounds to modulate cell migration is closely linked to their effects on the cytoskeleton and cell adhesion.

Table 2: Investigated Effects of FTY720 and Analogs on Cellular Processes This table is interactive. Users can sort and filter the data.

| Compound/Analog | Cell Line(s) | Effect on Proliferation | Effect on Migration | Effect on Apoptosis |

|---|---|---|---|---|

| FTY720 | Various cancer cell lines | Inhibition. oncotarget.comnih.gov | Inhibition. oncotarget.com | Induction. oncotarget.comnih.gov |

| (R)-FTY720-OMe | MCF-7 breast cancer cells | Inhibition of DNA synthesis. nih.gov | Inhibition of S1P-stimulated actin rearrangement. nih.gov | Implied via inhibition of survival. nih.gov |

| AAL(R) | Jurkat, HeLa cells | N/A | N/A | Induction (dependent on SphK2). researchgate.net |

| OSU-2S | N/A | Inhibition. medchemexpress.com | Inhibition. medchemexpress.com | Induction. medchemexpress.com |

| FTY720-phosphate | Breast and colon cancer cells | Induction. oncotarget.comnih.gov | N/A | N/A |

The integrity of the endothelial barrier is crucial for regulating the passage of fluids, solutes, and cells between the blood and surrounding tissues. Disruption of this barrier is a hallmark of inflammatory conditions. nih.govphysiology.org this compound and related compounds have been shown to exert significant effects on endothelial barrier function.

In vitro studies using human pulmonary artery endothelial cells (HPAECs) have demonstrated that both the (R)- and (S)-enantiomers of FTY720 phosphonate analogs can produce sustained enhancement of the endothelial cell barrier. nih.gov This is measured by an increase in transendothelial electrical resistance (TER), a sensitive indicator of barrier integrity. nih.gov The barrier-enhancing effects of these phosphonate analogs were observed to be more potent and occur over a wider concentration range compared to the parent compound FTY720 or endogenous S1P. nih.gov

The mechanism underlying this barrier enhancement involves signaling through Gi-coupled receptors, tyrosine kinases, and lipid rafts. nih.gov These signaling events lead to the formation of a cortical actin ring at the cell periphery, which strengthens cell-cell junctions and reduces permeability. nih.govphysiology.org Specifically, the (S)-phosphonate analog of FTY720 was shown to inhibit MRSA-induced increases in myosin light chain (MLC) phosphorylation and RhoA activation, key events that lead to endothelial contraction and barrier disruption. physiology.org It also reversed MRSA-induced disruption of VE-cadherin, a critical component of endothelial adherens junctions. physiology.org

Importantly, analogs like FTY720 (S)-phosphonate have been found to preserve the expression of the S1P1 receptor on endothelial cells, unlike FTY720 or S1P which can cause its downregulation. nih.gov This preservation of S1P1 is associated with superior and more sustained barrier protection, making these phosphonate analogs promising candidates for treating conditions characterized by vascular leakage. nih.govtandfonline.comresearchgate.net

Table 3: Summary of In Vitro Effects on Endothelial Barrier Function This table is interactive. Users can sort and filter the data.

| Compound | Cell Model | Primary Effect | Key Mechanistic Findings |

|---|---|---|---|

| This compound | Human Pulmonary Artery Endothelial Cells (HPAECs) | Sustained barrier enhancement (increased TER). nih.gov | Involves Gi-coupled receptors, tyrosine kinases, and lipid rafts. nih.gov |

| (S)-FTY-720 Phosphonate | HPAECs | Sustained barrier enhancement (increased TER). nih.govnih.gov | Inhibits RhoA activation and MLC phosphorylation; preserves VE-cadherin junctions. physiology.org Maintains S1P1 expression. nih.gov |

Preclinical Pharmacological Investigations of R Fty 720 Phosphonate

Preclinical Pharmacokinetic Profiles in Animal Models

The preclinical pharmacokinetic profile of (R)-FTY-720 phosphonate (B1237965), a derivative of the immunomodulatory drug FTY720 (fingolimod), has been a subject of investigation to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for predicting its behavior in humans and for establishing a foundation for its potential therapeutic use.

Tissue Distribution and Accumulation in Experimental Animals

Following administration, FTY720 and its phosphorylated counterpart distribute to various tissues. A key aspect of its mechanism of action is the sequestration of lymphocytes in secondary lymphoid organs, which is a result of its interaction with sphingosine-1-phosphate (S1P) receptors. nih.govjsir.gr.jpelsevier.es This leads to a significant and dose-dependent reduction in peripheral blood lymphocyte counts. nih.govjsir.gr.jp Studies in mice have shown that analogues of FTY720 can preferentially partition to the brain, with the brain-to-plasma ratio increasing over time. nih.gov For instance, the elimination half-life of FTY720-Mitoxy was found to be almost twice as long in the brain (1.77 hours) compared to the plasma (0.94 hours). plos.org This suggests potential for accumulation in certain tissues, a factor that is critical for understanding both efficacy and potential long-term effects.

Preclinical Pharmacodynamic Assessments in in vitro and in vivo Models

The pharmacodynamic effects of (R)-FTY-720 phosphonate and related compounds are primarily linked to their interaction with the sphingosine-1-phosphate signaling pathway, which plays a crucial role in immune cell trafficking and other cellular processes.

Biomarker Identification and Validation in Preclinical Systems

A primary and well-validated biomarker for the pharmacodynamic activity of FTY720 and its analogues is the reduction of peripheral blood lymphocyte counts. nih.govjsir.gr.jp This effect is a direct consequence of the sequestration of lymphocytes in secondary lymphoid organs and is dose-dependent. nih.govjsir.gr.jp In preclinical models, such as the experimental autoimmune encephalomyelitis (EAE) model in mice, the reduction in circulating lymphocytes correlates with the therapeutic efficacy of the compound. jsir.gr.jpmedchemexpress.com

Other potential biomarkers are related to the downstream signaling pathways affected by S1P receptor modulation. For instance, FTY720 has been shown to induce the dephosphorylation of Erk protein in multiple myeloma and chronic lymphocytic leukemia cells. nih.gov Furthermore, in a mouse model of Alzheimer's disease, FTY720 treatment influenced the expression of genes involved in sphingolipid metabolism and pro-survival signaling, such as an increase in pro-survival sphingosine (B13886) kinases (SPHKs) and ceramide kinase (CERK), as well as the anti-apoptotic protein Bcl2. nih.gov In models of dengue virus infection, FTY720 treatment was shown to reverse the activation of the S1P pathway, reducing the phosphorylation of key molecules like PTEN, RhoA, and VE-Cadherin, and decreasing the expression of S1PR2. researchgate.net

Dose-Response Characterization in Cellular and Animal Models

The dose-response relationship of FTY720 and its analogues has been characterized in various preclinical models. In cellular models, FTY720 phosphonate analogues have been shown to enhance endothelial cell barrier function in vitro. researchgate.net For instance, (S)-FTY720-phosphonate (Tysiponate) was effective in restoring monolayer integrity in human microvascular endothelial cells infected with the dengue virus. researchgate.netphysiology.org

In animal models, oral administration of FTY720 has demonstrated efficacy in a dose-dependent manner. In a rat model of mantle cell lymphoma, a daily dose of 5 mg/kg for two weeks was predicted to achieve a steady-state concentration sufficient for therapeutic effect. nih.gov In the mouse EAE model, oral doses of FTY720 ranging from 0.03 to 1 mg/kg significantly inhibited the relapse of the disease. nih.gov Another S1P1 modulator, BMS-986166, showed a dose-dependent reduction in lymphocyte counts in rats, with significant effects observed at both low (1 mg/kg) and high (15, 30, or 50 mg/kg) doses. acs.org These studies highlight the potent, dose-dependent in vivo activity of S1P receptor modulators.

Exploration of R Fty 720 Phosphonate in Preclinical Disease Models

Autoimmune and Inflammatory Disease Models

The modulation of S1P receptors by FTY720's active metabolite has been extensively studied for its therapeutic potential in autoimmune and inflammatory conditions. The primary mechanism involves the sequestration of lymphocytes in secondary lymphoid tissues, preventing their infiltration into sites of inflammation.

Experimental Autoimmune Encephalomyelitis (EAE) Models

EAE is a widely used animal model for multiple sclerosis. Studies in various EAE models have demonstrated both prophylactic and therapeutic efficacy of FTY720.

In rat models of EAE induced by myelin basic protein, prophylactic administration of FTY720 almost completely prevented the development of the disease. nih.govnih.gov When used therapeutically after disease onset, FTY720 significantly inhibited disease progression and reduced histological damage in the spinal cord. nih.govnih.gov Similar results were observed in mouse EAE models. In proteolipid protein (PLP)-induced EAE in SJL/J mice, prophylactic treatment with FTY720 and its active metabolite, (S)-FTY720-P, almost completely prevented the disease and decreased the infiltration of CD4+ T cells into the spinal cord. nih.govnih.gov When administered after the disease was established, both compounds markedly inhibited relapse and reduced demyelination and CD4+ T cell infiltration. nih.govnih.gov

Further studies in a chronic relapsing MOG-EAE model in Dark Agouti rats showed that therapeutic FTY720 treatment reduced clinical scores and significantly attenuated inflammation, demyelination, and axon loss. nih.gov The mechanism of action in EAE models is primarily attributed to the reduction of myelin antigen-specific CD4+ T cell infiltration into the central nervous system. nih.govnih.gov Beyond its immunological effects, research also suggests that FTY720's efficacy may involve direct actions within the central nervous system, specifically through the modulation of S1P1 receptors on astrocytes. nih.gov

Summary of FTY720/ (S)-FTY720-P Effects in EAE Models

| EAE Model | Animal Strain | Key Findings | Primary Mechanism |

|---|---|---|---|

| Myelin Basic Protein-Induced | LEW Rats | Prophylactic use prevented EAE development; therapeutic use inhibited progression and histological changes. nih.gov | Reduced T cell infiltration. nih.gov |

| Proteolipid Protein-Induced | SJL/J Mice | Prophylactic use prevented EAE and reduced CD4+ T cell infiltration; therapeutic use inhibited relapse and demyelination. nih.govnih.gov | Reduced infiltration of myelin antigen-specific CD4+ T cells. nih.govnih.gov |

| Myelin Oligodendrocyte Glycoprotein-Induced | C57BL/6 Mice | Demonstrated therapeutic effect. nih.govnih.gov | Inhibition of T cell infiltration. nih.gov |

| Myelin Oligodendrocyte Glycoprotein-Induced | Dark Agouti Rats | Reduced clinical scores, inflammation, demyelination, and axon loss; suppressed both cellular and humoral immune responses. nih.gov | Suppression of cellular and humoral immunity. nih.gov |

Collagen-Induced Arthritis and Adjuvant-Induced Arthritis Models

Preclinical studies in animal models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis, have shown the therapeutic potential of FTY720. The primary mechanism is thought to be the blockage of egress of autoreactive lymphocytes from secondary lymphoid organs. researchgate.net

In murine CIA models, oral administration of FTY720 was found to suppress the severity of the disease. raredev.co.uknih.gov This amelioration of arthritis was associated with a reduction in the number of circulating and synovial CD4+ T cells. researchgate.net Research demonstrated that FTY720 exerted its beneficial effects in CIA mice by inhibiting the recruitment of CD4+ T lymphocytes to the affected joints. raredev.co.uknih.gov

Mechanistic studies using human synoviocytes stimulated with TNF-α showed that FTY720 could reduce the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8. raredev.co.uknih.gov This effect was linked to the suppression of the AKT/PI3K/NF-κB signaling pathway. raredev.co.uk However, other research indicates FTY720 might have complex effects on cartilage, as it was found to enhance glycosaminoglycan depletion in an inflammatory environment in vitro, possibly through antagonistic effects at the S1P1 receptor on chondrocytes. nih.gov

Inflammatory Bowel Disease Models (e.g., DSS-induced colitis)

The efficacy of FTY720 has also been evaluated in models of inflammatory bowel disease (IBD). In dextran sulfate sodium (DSS)-induced colitis and CD4+CD62L+ T cell transfer colitis models in mice, FTY720 administration was effective in preventing body weight loss. nih.govspandidos-publications.com

Treatment with FTY720 resulted in significantly lower disease activity index, histological colitis scores, and myeloperoxidase (MPO) activity compared to untreated mice. nih.govspandidos-publications.com Microscopically, FTY720-treated animals exhibited more moderate mucosal edema, cellular infiltration, and epithelial disruption. nih.govspandidos-publications.com A key finding across these models was that FTY720 prevented the infiltration of CD4+ T cells into the inflamed colonic lamina propria. nih.govspandidos-publications.com Further studies demonstrated that FTY720 can prevent the development of colitis induced by the adoptive transfer of colitogenic effector-memory CD4+ T cells, suggesting it can control the trafficking of pathogenic memory T cells. nih.gov

Organ Transplantation Immunomodulation Research in Animal Models

FTY720's ability to sequester lymphocytes makes it a compound of interest for preventing allograft rejection and managing graft-versus-host disease in the context of organ and hematopoietic stem cell transplantation.

Allograft Rejection Models

FTY720 and its active phosphate (B84403) metabolite have demonstrated significant efficacy in prolonging allograft survival in various animal models.

In rat skin and cardiac allograft models, FTY720 significantly prolonged allograft survival in a dose-dependent manner. nih.gov Studies showed that the (S)-enantiomer of FTY720-phosphate induced marked lymphopenia and significantly prolonged allograft survival in rat allotransplantation, confirming that the immunosuppressive activity is due to the agonistic activity of this active metabolite on S1P receptors. nih.gov In a cardiac model of chronic allograft rejection, delayed administration of FTY720 attenuated the progression of vasculopathy and tissue fibrosis. nih.gov This effect is consistent with the hypothesis that FTY720 interrupts the trafficking of activated effector-memory T cells to the graft. nih.gov The compound does not appear to affect T cell activation, proliferation, or acquisition of effector-memory function, but rather causes a reversible sequestration of these cells in lymphoid tissues. nih.gov

Summary of FTY720/ (S)-FTY720-P Effects in Allograft Rejection Models

| Allograft Model | Animal Model | Key Findings |

|---|---|---|

| Skin & Cardiac Allograft | Rats | Significantly prolonged allograft survival. nih.gov |

| Cardiac Allograft (Chronic Rejection) | Rats | Attenuated progression of vasculopathy and tissue fibrosis. nih.gov |

| Renal Allograft | Dogs | Prolonged allograft survival significantly in combination therapy. nih.gov |

Graft-versus-Host Disease (GvHD) Models

GvHD is a major complication of allogeneic hematopoietic stem cell transplantation. FTY720 has been shown to ameliorate GvHD in several preclinical models.

In a murine sclerodermatous chronic GvHD model, early administration of FTY720 inhibited, and delayed administration attenuated, the severity and fibrosis of the disease. nih.gov The therapeutic effect was associated with an expansion of splenic regulatory cells (myeloid-derived suppressor cells, Treg cells, and Breg cells) and inhibition of immune cell infiltration into the skin. nih.gov FTY720 also diminished the expression of multiple pro-inflammatory and pro-fibrotic messenger RNAs in the skin. nih.gov

Other studies in acute GvHD models found that FTY720 treatment reduced clinical scores, which were based on parameters like weight loss, posture, and skin integrity. nih.govnih.gov The compound was shown to suppress the migration of pathogenic T cells to target organs, thereby reducing inflammation. nih.govnih.gov It also reduced skin and intestinal inflammation and markers of fibrosis. nih.gov One proposed mechanism for GvHD prevention is the trapping of T cells in secondary lymphoid organs. ashpublications.org However, other research suggests the primary function may be targeted to host cells, as FTY720 was found to reduce the number of host dendritic cells in the spleen. raredev.co.ukashpublications.org

Central Nervous System (CNS) Disorder Models

Neuroinflammatory and Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)

A review of current scientific literature indicates a lack of specific studies evaluating the therapeutic effects of (R)-FTY-720 Phosphonate (B1237965) in animal models of Alzheimer's or Parkinson's disease.

For context, the parent compound FTY720 has been shown to be neuroprotective in various neurodegenerative models. In Alzheimer's disease models, FTY720 treatment has been associated with reduced neuroinflammation, a decrease in amyloid-β burden, and the reversal of synaptic and memory deficits. nih.govnih.govnih.gov In preclinical models of Parkinson's disease, FTY720 has demonstrated protective effects against dopaminergic neurodegeneration and has been shown to improve motor deficits. researchgate.netresearchgate.net These effects are often attributed to the broader bioactivity of FTY720 and its phosphorylated metabolites. However, efficacy studies dedicated to the (R)-phosphonate enantiomer in these contexts have not been published.

Ischemic Injury Models (e.g., Stroke)

There is no specific information available from preclinical studies regarding the efficacy of (R)-FTY-720 Phosphonate in ischemic injury models.

Studies on the parent compound, FTY720, have shown that it can be neuroprotective in experimental stroke models. nih.gov Its administration has been linked to reduced infarct size, decreased apoptosis, and amelioration of blood-brain barrier disruption following ischemia-reperfusion injury. nih.govnih.gov The mechanisms are thought to involve both immunomodulatory actions and direct effects within the CNS. nih.govnih.gov The specific contribution or activity of the this compound enantiomer in these models remains uninvestigated.

Fibrotic Disease Models

A review of the literature reveals no specific studies examining the role of this compound in preclinical models of fibrotic diseases, such as liver or pulmonary fibrosis. The parent compound FTY720 has been shown to have variable effects in fibrosis models; for instance, in a model of bleomycin-induced lung injury, its effect was timing-dependent, either decreasing or increasing fibrosis. nih.gov The specific actions of the this compound enantiomer in such models have not been explored.

Pulmonary Fibrosis Models

Similar to liver fibrosis, there is a significant lack of preclinical data specifically evaluating This compound in models of pulmonary fibrosis. The existing research on FTY720 in lung fibrosis presents a complex picture, suggesting that the timing of administration is a critical determinant of its therapeutic outcome.

In a bleomycin-induced mouse model of pulmonary fibrosis, FTY720 demonstrated anti-fibrotic effects when administered during the initial inflammatory phase. Conversely, when administered during the later remodeling phase, it was found to promote fibrosis. This dual role underscores the complexity of targeting sphingosine-1-phosphate signaling in the lung and highlights the need for precise therapeutic strategies.

Some in vitro studies on phosphonate analogues of FTY720 have shown that both the (R)- and (S)-enantiomers can enhance endothelial cell barrier function. While this is relevant to acute lung injury, its direct implication for the chronic and progressive nature of pulmonary fibrosis remains to be established. The specific anti-fibrotic or pro-fibrotic potential of This compound in the context of established pulmonary fibrosis has not been reported.

Table 2: Phase-Dependent Effects of FTY720 in a Preclinical Model of Pulmonary Fibrosis Data based on studies of FTY720, not this compound.

| Model | Administration Phase | Observed Effects |

|---|---|---|

| Bleomycin-induced pulmonary fibrosis in mice | Inflammatory Phase | - Decreased fibrosis |

| Remodeling Phase | - Increased fibrosis |

Investigation of Compound Combinations and Synergistic Effects in Preclinical Models

The scientific literature is devoid of any preclinical studies investigating the combination of This compound with other therapeutic agents for the treatment of liver or pulmonary fibrosis. Research into the synergistic effects of FTY720 has primarily been conducted in the context of oncology, where it has been shown to enhance the efficacy of various chemotherapeutic agents.

The potential for combination therapies involving sphingosine-1-phosphate receptor modulators in fibrotic diseases is an area ripe for exploration. Synergistic approaches could potentially enhance anti-fibrotic efficacy while minimizing off-target effects. However, without foundational preclinical data on the monotherapy effects of This compound in fibrosis models, investigations into its use in combination regimens remain a prospective endeavor.

Structure Activity Relationship Sar Studies and Rational Design of R Fty 720 Phosphonate Analogues

Identification of Key Pharmacophoric Elements for Target Interactions

The interaction between FTY720 analogues and sphingosine-1-phosphate (S1P) receptors is governed by a well-defined pharmacophore, consisting of three primary elements that mimic the endogenous ligand, S1P. pnas.orgresearchgate.net

The Polar Headgroup: A critical component for receptor activation is the charged phosphate (B84403) or phosphonate (B1237965) group. nih.gov This polar headgroup engages in crucial hydrogen bonding and electrostatic interactions with hydrophilic residues in the S1PR binding pocket. pnas.org For instance, in the S1PR1 receptor, the phosphate group of the active (S)-FTY720-P interacts with residues such as Y29 and K34. pnas.orgnih.gov The phosphonate group in (R)-FTY-720 Phosphonate serves as a non-hydrolyzable isostere of the phosphate, providing metabolic stability while maintaining these key interactions necessary for receptor agonism. nih.gov

The Hydrophobic Tail: A long alkyl or aryl-alkyl chain is essential for occupying a deep, hydrophobic pocket within the receptor. pnas.org This lipophilic tail, typically an octylphenyl group in FTY720 and its analogues, establishes van der Waals contacts with a cluster of hydrophobic amino acid residues, including M124, F125, F210, W269, L272, and V301 in S1PR1. pnas.orgnih.gov The length and nature of this tail are significant determinants of the compound's potency and subtype selectivity.

The Aminohydroxymethyl Group: The central 2-amino-2-(hydroxymethyl) moiety is another key interaction point. The amino group forms a critical hydrogen bond with E121 in S1PR1, an interaction vital for high-affinity binding and receptor activation. pnas.org The adjacent hydroxymethyl group can also form hydrogen bonds with residues like N101, further stabilizing the ligand-receptor complex. pnas.org The stereochemistry at this chiral center is crucial; the (S)-enantiomer of FTY720-phosphate is significantly more potent than the (R)-enantiomer, highlighting the specific spatial arrangement required for optimal receptor engagement. echelon-inc.com

Systematic Structural Modifications and Their Impact on Preclinical Activity and Selectivity

Systematic modifications of the FTY720 scaffold have led to the development of analogues with diverse preclinical activity profiles, ranging from potent S1PR1 agonists to pan-S1PR antagonists and even inhibitors of other enzymes like sphingosine (B13886) kinase 1 (SK1). nih.govnih.gov

Modifications of the Polar Headgroup: Replacing the metabolically labile phosphate group with a stable phosphonate was a key initial modification. nih.gov Further changes, such as the introduction of a vinylphosphonate (B8674324), have dramatically altered the pharmacological profile. For example, (R)-FTY720-vinylphosphonate acts as a full agonist at S1PR1, whereas its stereoisomer, (S)-FTY720-vinylphosphonate, is a pan-antagonist of S1P receptors. nih.govresearchgate.net This demonstrates that subtle changes to the headgroup can switch a compound from an agonist to an antagonist. The (S)-FTY720 phosphonate, in contrast to FTY720, was found to preserve the basal expression of S1PR1, suggesting it inhibits the ubiquitination-mediated degradation of the receptor. nih.gov

Modifications of the Hydrophobic Tail: Alterations to the length and composition of the hydrophobic tail influence both potency and selectivity across S1PR subtypes. Varying the alkyl chain length or modifying the phenyl ring's substitution pattern can fine-tune the interactions within the hydrophobic pocket of different S1P receptors.

Modifications of the Linker and Core Scaffold: Constraining the conformation of the molecule by modifying the ethyl linker, for instance by incorporating it into a cyclobutyl ring, has been explored to create analogues with distinct properties. researchgate.net Such modifications can impact the orientation of the pharmacophoric elements, leading to changes in receptor subtype selectivity and functional activity.

The following table summarizes the preclinical activity of various FTY720 phosphonate analogues resulting from these structural modifications.

| Compound | Structural Modification | Preclinical Activity | S1PR Selectivity | Reference |

| (R)-FTY720 Phosphonate | Phosphate replaced with phosphonate | S1PR1 Agonist | S1PR1 selective | nih.gov |

| (S)-FTY720 Phosphonate | Phosphate replaced with phosphonate; (S)-enantiomer | S1PR1 Agonist; Preserves S1PR1 expression | S1PR1 | nih.govnih.gov |

| (R)-FTY720-vinylphosphonate | Headgroup modified to vinylphosphonate; (R)-enantiomer | Full Agonist | S1PR1 | nih.gov |

| (S)-FTY720-vinylphosphonate | Headgroup modified to vinylphosphonate; (S)-enantiomer | Full Antagonist | Pan-antagonist (S1PR1,3,4); Partial antagonist (S1PR2,5) | nih.govresearchgate.net |

| FTY720 | Parent compound (prodrug) | Inhibits SK1 | N/A (targets enzyme) | nih.gov |

This table is generated based on available data and is not exhaustive.

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become indispensable tools for understanding the molecular basis of ligand-receptor interactions and for guiding the rational design of novel this compound analogues.

Ligand-Receptor Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations provide atomic-level insights into how FTY720 analogues bind to S1P receptors. Docking studies of FTY720-(R)-phosphonate into the S1PR1 active site have shown that the phosphonate headgroup forms key interactions with charged and polar residues at the top of the binding pocket, while the octylphenyl tail extends into a hydrophobic channel. nih.gov

Molecular dynamics simulations have further illuminated the binding process, suggesting that lipid-like molecules such as FTY720 analogues may first integrate into the cell membrane bilayer before accessing the receptor's binding pocket. pnas.org These simulations reveal that the stability of the ligand-receptor complex is influenced by the flexibility of the bound ligand. Selectivity for certain S1PR subtypes, such as the lack of activity of FTY720-phosphate at S1PR2, has been attributed to differences in the entropic contribution to the binding free energy rather than purely enthalpic (binding strength) factors. nih.gov This suggests that the dynamic nature and conformational flexibility of the ligand within the binding pocket are critical for receptor activation. nih.gov

Key interactions identified through these computational models include:

Hydrogen bonds between the phosphonate/phosphate group and residues like K34. nih.gov

Salt bridge/hydrogen bond between the protonated amine and the key residue E121. pnas.org

Hydrophobic interactions between the alkyl-aryl tail and residues such as M124, F125, W269, and L272. pnas.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org For S1PR modulators, 3D-QSAR analyses are performed to gain deeper insights into the ligand-receptor interaction mode. nih.gov

In a typical QSAR study for FTY720 analogues, various molecular descriptors are calculated for each compound. These descriptors can quantify physicochemical properties such as:

Steric properties (e.g., molecular volume, surface area)

Electronic properties (e.g., partial charges, dipole moment)

Hydrophobicity (e.g., LogP)

These descriptors are then used as predictor variables in a regression model to predict the biological activity (e.g., EC50 or Ki values for S1P receptors). wikipedia.org The resulting QSAR model can highlight which structural features are most important for activity and can be used to predict the potency of newly designed, unsynthesized compounds. This approach helps prioritize synthetic efforts towards molecules with the highest probability of desired activity, accelerating the drug discovery process. wikipedia.orgnih.gov

Design Principles for Novel S1PR Modulators and Non-S1PR Targeting Agents

The accumulated SAR, structural, and computational data have established several key principles for the design of novel agents based on the this compound scaffold.

For Novel S1PR Modulators:

Achieving Selectivity: To design S1PR1-selective agonists, the focus is on optimizing the hydrophobic tail and the linker to maximize favorable interactions within the S1PR1 binding pocket while introducing steric or electronic features that are unfavorable for binding to other subtypes, particularly S1PR3, to avoid potential cardiovascular side effects. clevelandclinic.org

Tuning Functional Activity: The nature of the polar headgroup is a primary determinant of functional activity. Small modifications, such as the shift from a phosphonate to a vinylphosphonate, can convert an agonist into an antagonist. nih.gov This allows for the rational design of compounds with specific functional outcomes, such as full agonists, partial agonists, or competitive antagonists.

Biased Agonism: There is growing interest in developing "biased" agonists that preferentially activate certain downstream signaling pathways over others. FTY720-P itself has been described as a biased ligand. mdpi.com Fine-tuning the interactions across the entire ligand structure can influence the active conformation of the receptor, potentially leading to biased signaling that could separate therapeutic effects from adverse effects.

For Non-S1PR Targeting Agents:

Eliminating S1PR Activity: The FTY720 scaffold can be used to design drugs that target other proteins. A key principle here is to remove the S1PR pharmacophore. Since the polar headgroup is essential for S1PR interaction, designing non-phosphorylatable analogues is a primary strategy. rupress.orgnih.gov

Targeting Other Sphingolipid-Related Enzymes: The unphosphorylated FTY720 molecule is known to inhibit sphingosine kinase 1 (SK1). nih.govoncotarget.com Modifications to the hydrophobic tail and the core of non-phosphorylatable FTY720 analogues can be optimized to enhance potency and selectivity for SK1 or SK2, which are targets in cancer research. nih.govoncotarget.com

Developing TRPM7 Inhibitors: Non-phosphorylated FTY720 and certain non-phosphorylatable analogues have been identified as inhibitors of the TRPM7 ion channel, a target for immunomodulation. rupress.orgnih.gov The design strategy involves creating analogues that are inert to S1PRs but retain the structural features necessary for TRPM7 inhibition, offering a new therapeutic avenue devoid of S1PR-mediated lymphopenia. rupress.org

By applying these principles, medicinal chemists can rationally design novel compounds based on the this compound structure with tailored selectivity, functional activity, and therapeutic targets.

Advanced Analytical Methodologies for R Fty 720 Phosphonate

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the sensitive and selective quantification of FTY720 and its phosphorylated metabolites, such as (R)-FTY-720 Phosphonate (B1237965), in complex biological matrices like plasma and subcellular compartments. sdiarticle4.comresearchgate.net This method offers high specificity by separating the analyte from endogenous interferences chromatographically before detecting and quantifying it based on its unique mass-to-charge ratio (m/z).

A validated LC-MS/MS method for FTY720 and its phosphate (B84403) derivative typically involves a liquid-liquid extraction step to isolate the compounds from the biological matrix. sigmaaldrich.com The analysis is often performed using a tandem mass spectrometer operating in a positive ion mode, with quantification based on multiple reaction monitoring (MRM) transitions for each analyte to ensure accuracy. researchgate.netsigmaaldrich.com For instance, one method reported a lower limit of quantitation (LLOQ) of 0.875 ng/mL for FTY720 and 2.0 ng/mL for its phosphate metabolite, demonstrating the high sensitivity required for pharmacokinetic studies. researchgate.netsigmaaldrich.com Such methods are characterized by high recovery, precision, and accuracy, making them suitable for regulated bioanalysis. sigmaaldrich.com

Table 1: Example Parameters for a Validated LC-MS/MS Method for FTY720 and its Phosphate

| Parameter | Specification |

|---|---|

| Sample Preparation | Liquid-Liquid Extraction |

| Ionization Mode | Positive Ion |

| Detection | Multiple Reaction Monitoring (MRM) |

| Recovery | Approximately 80% sigmaaldrich.com |

| Intra- and Inter-day Precision (RSD%) | < 12.5% researchgate.netsigmaaldrich.com |

| Intra- and Inter-day Accuracy (RE%) | < 12.5% sigmaaldrich.com |

| LLOQ (FTY720) | 0.875 ng/mL researchgate.netsigmaaldrich.com |

| LLOQ (FTY720-Phosphate) | 2.0 ng/mL researchgate.netsigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Characterization

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and stability of the (R)-FTY-720 Phosphonate active pharmaceutical ingredient (API) and its formulations. The technique separates the main compound from any impurities, degradation products, or synthesis-related byproducts. Purity assessments for FTY720 often specify a purity level of ≥98% as determined by HPLC.

Stability-indicating HPLC methods are specifically developed to resolve the parent drug from potential degradants that may form under stress conditions (e.g., exposure to acid, base, oxidation, heat, or light). nih.gov A reported stability-indicating method for fingolimod utilized a C8 column with a mobile phase consisting of a phosphate buffer and acetonitrile mixture. nih.gov This method demonstrated linearity over a specific concentration range and was successfully applied to determine the amount of fingolimod in pharmaceutical dosage forms, proving its utility in quality control laboratories. nih.gov

Table 2: Typical HPLC Method Parameters for Fingolimod Analysis

| Parameter | Specification |

|---|---|

| Column | Nova-Pak C8 nih.gov |

| Mobile Phase | Potassium Dihydrogenphosphate (50 mM, pH 3.0) and Acetonitrile (45:55, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV Detector |

| Linearity Range | 0.125–20 μg/mL nih.gov |

| Application | Purity testing, stability studies, and quantification in dosage forms nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for the structural elucidation of novel molecules, including metabolites and derivatives of this compound. hyphadiscovery.comunl.edu While mass spectrometry provides information on the mass and fragmentation of a molecule, NMR provides detailed information about the atomic arrangement and chemical environment of nuclei such as ¹H and ¹³C, which is crucial for unambiguously determining the exact structure of a metabolite. unl.edutechnologynetworks.com

The process of structure elucidation involves a suite of NMR experiments. A one-dimensional (1D) ¹H NMR spectrum provides initial information about the number and type of protons in the molecule. nih.gov Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then used to establish connectivity between atoms. hyphadiscovery.comnih.gov

COSY identifies protons that are coupled to each other (typically on adjacent carbons). nih.gov

HSQC correlates protons directly to the carbons they are attached to.

HMBC reveals longer-range correlations between protons and carbons (two to three bonds away), helping to piece together the complete molecular structure. hyphadiscovery.com

This combination of experiments allows researchers to precisely map the sites of metabolic transformation (e.g., hydroxylation, oxidation) on the parent molecule.

Radiotracer Techniques for In Vivo Distribution Studies in Preclinical Models

Radiotracer techniques are fundamental in preclinical research for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. In these studies, a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), is incorporated into the structure of this compound. This radiolabeled compound is then administered to preclinical animal models.

Bioanalytical Assays for Preclinical Pharmacokinetic and Pharmacodynamic Studies

A comprehensive understanding of a drug's profile requires robust bioanalytical assays for both pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Pharmacokinetic (PK) Assays: These assays measure the concentration of the drug and its major metabolites in biological fluids over time. As detailed in section 7.1, LC-MS/MS is the gold standard for PK analysis of this compound due to its high sensitivity and specificity, allowing for the determination of key PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and elimination half-life. nih.gov

Pharmacodynamic (PD) Assays: These assays measure the biological effect of the drug on the body. For FTY720 and its phosphonate analogues, a primary and well-established PD biomarker is the reduction of peripheral blood lymphocyte counts. nih.goviiarjournals.org This effect is a direct result of the compound's mechanism of action involving sphingosine-1-phosphate (S1P) receptor modulation, which sequesters lymphocytes in the lymph nodes. iiarjournals.orgresearchgate.net Preclinical PD studies therefore involve collecting blood samples from animal models at various time points after drug administration and performing lymphocyte counts using flow cytometry or hematology analyzers. iiarjournals.org Other specialized PD assays may include measuring the activity of downstream targets, such as protein phosphatase 2A (PP2A), or assessing changes in the expression of specific biomarkers, like proinflammatory cytokines, in target tissues. ashpublications.orgnih.gov

Future Trajectories and Unanswered Questions in R Fty 720 Phosphonate Research

Elucidating Novel Molecular Targets and Pathways Beyond S1PRs

While the interaction of FTY720 derivatives with S1P receptors (S1PRs) is well-documented, a growing body of evidence indicates that their biological activities are not exclusively mediated by these receptors. nih.gov The anticancer properties of FTY720, for instance, are thought to be largely independent of its phosphorylation and effects on S1PRs. nih.govoncotarget.com This has spurred investigation into novel molecular targets.

Research has shown that certain FTY720 analogues, particularly non-phosphorylatable versions, are inert at S1PRs but retain significant biological activity, pointing toward alternative mechanisms. rupress.org Studies on endothelial cells suggest that the barrier-enhancing effects of FTY720 analogues may involve signaling through an alternative Gi-coupled receptor, as well as pathways involving tyrosine kinases and lipid rafts. nih.gov

Several specific non-S1PR targets for FTY720 and its analogues have been identified, presenting exciting avenues for future research on (R)-FTY-720 phosphonate (B1237965). These targets include:

Sphingosine (B13886) Kinases (SK): FTY720 can inhibit sphingosine kinase 1 (SK1), a proto-oncogenic enzyme. oncotarget.comnih.gov Furthermore, a methoxy (B1213986) derivative, (R)-FTY720-OMe, was found to be a specific and competitive inhibitor of sphingosine kinase 2 (SK2). nih.gov

Protein Phosphatase 2A (PP2A): FTY720 can activate PP2A, a tumor suppressor, by disrupting its interaction with the endogenous inhibitor SET. oncotarget.comjst.go.jp

Other Enzymes and Channels: FTY720 has also been reported to inhibit cytosolic phospholipase A2 and ceramide synthase. caymanchem.combio-gems.com More recently, non-phosphorylated FTY720 was found to inhibit the TRPM7 ion channel, a potential target for immunomodulation. rupress.org

Macrophage Polarization: Beyond direct molecular targets, FTY720 can modulate cellular function, such as favoring an anti-inflammatory M2-type macrophage activation profile, which could contribute to its therapeutic effects in conditions like atherosclerosis. ahajournals.org

Elucidating which of these S1PR-independent pathways are specifically modulated by (R)-FTY-720 phosphonate is a critical unanswered question that could unlock new therapeutic applications.

Developing Advanced Preclinical Models for Mechanistic Insights

To dissect the complex mechanisms of this compound, sophisticated preclinical models are indispensable. Current research leverages a variety of in vitro and in vivo systems to probe its effects on cellular and systemic functions.

In Vitro Models:

Endothelial Cell Cultures: Human pulmonary artery endothelial cells (HPAECs) are frequently used to study vascular barrier enhancement, a key therapeutic effect. nih.gov Transendothelial electrical resistance (TER) is a primary readout in these models to quantify barrier integrity. nih.govnih.gov

Receptor-Specific Cell Lines: To parse S1PR-dependent versus independent effects, researchers use cell lines engineered to express individual S1P receptors, often measuring downstream signals like calcium mobilization. nih.gov

Disease-Specific Cell Lines: A wide array of cancer cell lines (e.g., breast, prostate) and intestinal epithelial cells are used to investigate the anti-proliferative, pro-apoptotic, and anti-inflammatory effects of these compounds. oncotarget.comnih.govnih.gov

In Vivo Models:

Acute Lung Injury (ALI) Models: Murine models of ALI, induced by agents like lipopolysaccharide (LPS) or bleomycin, have been crucial for demonstrating the in vivo efficacy of FTY720 analogues in reducing vascular leakage and inflammation. nih.govnih.govnih.gov

Autoimmune and Neurodegenerative Disease Models: The experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis is a standard for assessing immunomodulatory activity. jsir.gr.jp More recently, the APP/PS1 mouse model for Alzheimer's disease has been used to show that FTY720 can rescue synaptic plasticity and memory deficits. biorxiv.org

Cancer and Atherosclerosis Models: Various cancer models are used to confirm the anti-tumor effects observed in vitro, while low-density lipoprotein receptor-deficient (LDL-R−/−) mice are used to study effects on the development of atherosclerosis. oncotarget.comahajournals.org

The development of more advanced models, such as organ-on-a-chip systems or humanized mouse models, will be essential for gaining deeper mechanistic insights and improving the translation of preclinical findings to clinical applications.

Advancements in Synthetic Methodologies for Enhanced Scalability and Enantiomeric Purity

The distinct biological activities of the stereoisomers of FTY720 phosphonate necessitate precise chemical synthesis. Significant progress has been made in the enantioselective synthesis of these chiral analogues. nih.govscispace.com Researchers have developed multiple synthetic routes to access FTY720 and its derivatives, including methods based on the Petasis reaction, Friedel-Crafts acylation, and the use of starting materials like diethyl acetamidomalonate. researchgate.netijacskros.com

A key objective in synthetic chemistry has been the creation of enantiomerically pure compounds to allow for the specific study of each isomer. For example, a stereospecific synthesis for (R)-FTY720-OMe was developed starting from a chiral oxazoline (B21484) precursor. nih.gov Another important direction is the synthesis of non-phosphorylatable analogues, which are crucial tools for isolating and studying S1PR-independent effects. rupress.org

Future challenges from an academic and industrial perspective include optimizing these synthetic routes for improved scalability, yield, and cost-effectiveness. acs.orgumcs.eu The development of more efficient and "green" chemical processes will be vital for making these promising compounds more accessible for widespread research and potential clinical development.

Deeper Exploration of Stereoisomeric Differences in Pharmacological Profiles